2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of anilides This compound is characterized by its unique structure, which includes a cyano group, a methoxymethyl group, and a dihydropyridinyl moiety
Preparation Methods
The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylamine, phenacyl bromide, and ethanol . The major products formed from these reactions are often heterocyclic compounds, which are of interest due to their biological activities .
Scientific Research Applications
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . Additionally, it is used in the industry for the production of novel materials and compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and methoxymethyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as 2-[[2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-1-oxoethyl]amino]benzoic acid methyl ester . These compounds share similar structural features but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-12-5-6-17(13(2)7-12)21-18(23)10-22-14(3)8-15(11-25-4)16(9-20)19(22)24/h5-8H,10-11H2,1-4H3,(H,21,23) |
InChI Key |
IRWMVBGIBFRCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C)C |
Origin of Product |
United States |
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